Cas no 19152-55-7 (1-4-(2-Oxiranylmethoxy)phenylethanone)

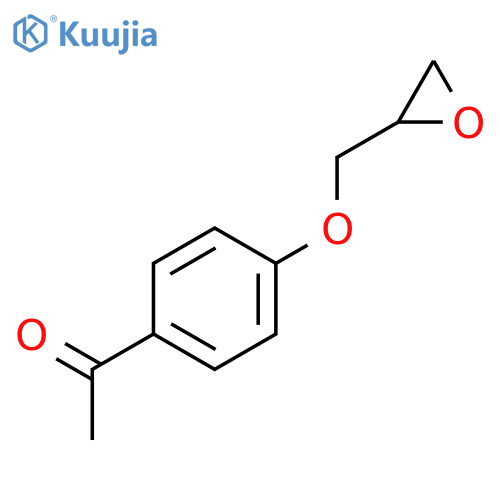

19152-55-7 structure

商品名:1-4-(2-Oxiranylmethoxy)phenylethanone

1-4-(2-Oxiranylmethoxy)phenylethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-[4-(oxiranylmethoxy)phenyl]-

- 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone

- 1-4-(Oxiran-2-ylmethoxy)phenylethanone

- 1-4-(2-Oxiranylmethoxy)phenylethanone

-

計算された属性

- せいみつぶんしりょう: 192.07866

じっけんとくせい

- PSA: 38.83

1-4-(2-Oxiranylmethoxy)phenylethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-09419-10.0g |

1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one |

19152-55-7 | 94% | 10g |

$1224.0 | 2023-05-06 | |

| Enamine | EN300-09419-0.05g |

1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one |

19152-55-7 | 94% | 0.05g |

$46.0 | 2023-10-28 | |

| Enamine | EN300-09419-5.0g |

1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one |

19152-55-7 | 94% | 5g |

$825.0 | 2023-05-06 | |

| TRC | O850243-100mg |

1-[4-(2-Oxiranylmethoxy)phenyl]ethanone |

19152-55-7 | 100mg |

$75.00 | 2023-05-17 | ||

| 1PlusChem | 1P002FS0-100mg |

Ethanone, 1-[4-(2-oxiranylmethoxy)phenyl]- |

19152-55-7 | 95% | 100mg |

$148.00 | 2024-06-17 | |

| 1PlusChem | 1P002FS0-500mg |

Ethanone, 1-[4-(2-oxiranylmethoxy)phenyl]- |

19152-55-7 | 95% | 500mg |

$297.00 | 2024-06-17 | |

| 1PlusChem | 1P002FS0-250mg |

Ethanone, 1-[4-(2-oxiranylmethoxy)phenyl]- |

19152-55-7 | 95% | 250mg |

$186.00 | 2024-06-17 | |

| A2B Chem LLC | AB12960-5g |

Ethanone, 1-[4-(2-oxiranylmethoxy)phenyl]- |

19152-55-7 | 94% | 5g |

$904.00 | 2024-04-20 | |

| Aaron | AR002G0C-500mg |

Ethanone, 1-[4-(2-oxiranylmethoxy)phenyl]- |

19152-55-7 | 95% | 500mg |

$296.00 | 2025-01-21 | |

| Aaron | AR002G0C-50mg |

Ethanone, 1-[4-(2-oxiranylmethoxy)phenyl]- |

19152-55-7 | 95% | 50mg |

$89.00 | 2025-01-21 |

1-4-(2-Oxiranylmethoxy)phenylethanone 関連文献

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

19152-55-7 (1-4-(2-Oxiranylmethoxy)phenylethanone) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量